molecular formula C15H17N5O3S2 B14130433 1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1208461-41-9

1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14130433
CAS No.: 1208461-41-9
M. Wt: 379.5 g/mol
InChI Key: XVZZZHQXIFFWQP-UHFFFAOYSA-N
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Description

1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Chemical Reactions Analysis

1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug

Properties

CAS No.

1208461-41-9

Molecular Formula

C15H17N5O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

5-methyl-1-propan-2-yl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H17N5O3S2/c1-8(2)20-9(3)6-12(19-20)14(21)18-15-17-11-5-4-10(25(16,22)23)7-13(11)24-15/h4-8H,1-3H3,(H2,16,22,23)(H,17,18,21)

InChI Key

XVZZZHQXIFFWQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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